molecular formula C23H23N5O2 B2871440 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 922018-21-1

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2871440
CAS No.: 922018-21-1
M. Wt: 401.47
InChI Key: VBHOWGVOXSMYIY-UHFFFAOYSA-N
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Description

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 4-methylbenzyl group and a phenylacetamide moiety.

Preparation Methods

The synthesis of N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methylbenzyl hydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the pyrazolo[3,4-d]pyrimidine core.

    Substitution reactions: The core structure can be further functionalized by reacting with various reagents to introduce the 4-methylbenzyl and phenylacetamide groups. This typically involves nucleophilic substitution reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often using automated synthesis and large-scale reactors.

Chemical Reactions Analysis

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in studies to understand its effects on different biological systems.

    Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in drug development, particularly for treating diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide can be compared with other similar compounds, such as:

    Pyrazolopyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.

    Benzyl-substituted pyrazolopyrimidines: Compounds with different benzyl substituents can exhibit different pharmacological profiles and potencies.

    Phenylacetamide derivatives: These compounds have the phenylacetamide moiety but differ in their core structures, resulting in diverse applications and effects.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-17-7-9-19(10-8-17)15-27-16-25-22-20(23(27)30)14-26-28(22)12-11-24-21(29)13-18-5-3-2-4-6-18/h2-10,14,16H,11-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHOWGVOXSMYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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